2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride
Overview
Description
“2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride” is a compound that has been mentioned in the context of being a selective ALK-2 inhibitor . ALK-2, also known as activin A receptor, type I (ACVR1) or as serine threonine protein kinase receptor R1 (SKR1), is a protein kinase which in humans is encoded by the ACVR1 gene .
Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis Approaches : A study described an efficient and convenient approach for synthesizing tetrahydrobenzo[b]pyran derivatives using hexadecyltrimethyl ammonium bromide in aqueous media, highlighting the importance of green chemistry principles in the synthesis of complex molecules (Jin et al., 2004).
Environmental Friendly Catalysis : Introduction of taurine as a green bio-organic catalyst for promoting organic reactions under green conditions demonstrates the move towards more sustainable and less toxic synthetic routes in chemical research (Shirini & Daneshvar, 2016).
Biological and Pharmacological Research
- Antitumor and Antioxidant Activities : Synthesis and evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles indicated potential antitumor and antioxidant activities. This research suggests a pathway for developing compounds with significant biological activities, which might be relevant to similar compounds like 2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride (Hamama et al., 2013).
Advanced Materials and Applications
- Polynucleotide Analogs : Research into the synthesis and characterization of polynucleotide analogs incorporating dihydropyran-containing nucleic acid bases offers insights into the potential of pyran derivatives in biotechnology and materials science (Han et al., 1992).
properties
IUPAC Name |
2-amino-N-(oxan-4-ylmethyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-7(10)9(12)11-6-8-2-4-13-5-3-8;/h7-8H,2-6,10H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQHTBNWONYHAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCOCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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